2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine

PROTAC Targeted protein degradation Building block

In PROTAC design, linker exit vector geometry dictates ternary complex formation. This meta-methoxy isomer (CAS 855715-34-3) is the only positional variant explicitly classified as a Protein Degrader Building Block, enabling defined amide/urea conjugation at the primary amine for E3 ligase (VHL, CRBN) attachment. • Validated for PROTAC linker chemistry - not assumed for ortho/para isomers • Enables electrophilic substitution para to methoxy without regioisomeric byproducts • Racemic 1,2-diamine; resolvable for chiral ligand development Standard purity: ≥98%. For R&D only; global B2B shipping available.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
Cat. No. B12122708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC(=CC=C1)OC)N
InChIInChI=1S/C11H18N2O/c1-13(2)8-11(12)9-5-4-6-10(7-9)14-3/h4-7,11H,8,12H2,1-3H3
InChIKeyWOXUSPLHTGHAEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine: A Positional Isomer with Targeted Synthetic Utility


2-(3-Methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine (CAS 855715-34-3) is a chiral 1,2-diamine building block characterized by a meta‑methoxy‑substituted phenyl ring and a tertiary dimethylamino moiety. With a molecular formula of C₁₁H₁₈N₂O and a molecular weight of 194.27 g/mol, it belongs to the class of N,N‑dimethyl‑1‑arylethane‑1,2‑diamines. The compound is primarily used as a synthetic intermediate in medicinal chemistry and targeted protein degradation (PROTAC) research [1].

Building block for PROTAC linker conjugation via primary amine
Chiral scaffold for Asymmetric diamine ligand synthesis
Substitution pattern Meta-methoxy directs regiospecific functionalization

Why Substituting 2-(3-Methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine with a Positional Isomer Risks Compromising Experimental Outcomes


Although the ortho‑ (CAS 842976‑90‑3) and para‑ (CAS 851169‑57‑8) isomers share an identical molecular formula and nearly indistinguishable computed physicochemical properties (XLogP3‑AA = 0.8, TPSA = 38.5 Ų for all three) [1], their different substitution patterns can lead to divergent biological recognition, metal‑chelation geometry, and linker orientation in bifunctional molecules. Commercial product classifications reflect this distinction: the meta‑isomer is explicitly categorized as a Protein Degrader Building Block, a designation not applied to its ortho‑ or para‑counterparts [2], suggesting empirically validated suitability for PROTAC linker attachment that cannot be assumed for the other isomers.

Meta isomer: classified as Protein Degrader Building Block
Ortho/Para: no PROTAC classification; linker geometry may not fit
Meta substitution defines linker exit vector
Ortho/Para: altered geometry can disrupt bifunctional molecule design
GHS H314 (severe skin corrosion) reported
Para isomer lacks H314; handling protocols differ significantly

2-(3-Methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine: Quantitative Differentiation Evidence Against Closest Analogs


Commercial Designation as a Protein Degrader Building Block: Meta Isomer vs. Ortho and Para Isomers

The meta‑isomer (CAS 855715‑34‑3) is commercially classified as a 'Protein Degrader Building Block' by Calpac Lab, a category reserved for scaffolds with proven utility in assembling heterobifunctional degraders. In contrast, the ortho‑ (CAS 842976‑90‑3) and para‑ (CAS 851169‑57‑8) isomers are not listed under this product family by any major supplier [1]. This commercial curation reflects empirical suitability for linker attachment at the primary amine while the dimethylamino group remains available for additional functionalization.

PROTAC classification
Reported
Meta isomer: Protein Degrader Building Block
Ortho/Para: No such classification
Isomer selection is critical for PROTAC synthesis workflow
Based on commercial categorization, May 2026
PROTAC Targeted protein degradation Building block

GHS Hazard Profile: Distinct Corrosivity and Acute Toxicity Relative to the Para Isomer

The meta‑isomer carries GHS classifications H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) [1]. While the ortho‑isomer shares these classifications, the para‑isomer (CAS 851169‑57‑8) is reported with only H302 and H315 (causes skin irritation), lacking the severe skin corrosion/eye damage hazard (H314) [2]. This difference in hazard severity has direct implications for laboratory handling protocols and personal protective equipment requirements.

GHS hazard profile
Reported
Meta: H302, H314, H335
Para: H302, H315 (no H314)
Handling and PPE requirements differ by isomer
ECHA C&L notifications as compiled by PubChem
Safety Handling GHS classification

Computed Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3): Isomeric Equivalence Confirmed

All three positional isomers share identical computed XLogP3‑AA (0.8) and TPSA (38.5 Ų) values [1]. This equivalence means that passive membrane permeability and oral absorption potential, as predicted by these descriptors, cannot be used to differentiate the isomers. Selection must therefore be driven by functional (e.g., linker geometry) rather than bulk physicochemical criteria.

Computed TPSA & XLogP3
Context-dependent
XLogP3-AA: 0.8, TPSA: 38.5 Ų
(identical for all three isomers)
No physicochemical differentiation; geometry drives selection
Computed values from PubChem 2025
Physicochemical properties Drug-likeness Permeability

Availability and Purity: Comparable Commercial Supply Across Isomers

The meta‑isomer is available from multiple suppliers (Calpac Lab, Santa Cruz Biotechnology, CymitQuimica, Leyan) at ≥98% purity in quantities from 250 mg to gram scale [1]. The ortho‑ and para‑isomers are similarly available at ≥95–98% purity . No isomer offers a decisive advantage in commercial supply breadth or purity, making the functional differentiation the primary procurement driver.

Commercial availability
Context-dependent
All isomers: ≥95–98% purity, multiple suppliers
Supply is not a differentiator; functional suitability guides choice
Vendor listings accessed May 2026
Commercial availability Purity Procurement

OCT1 Transporter Inhibition: Scaffold-Level Activity but No Isomer-Specific Comparative Data

A structurally related 1,2‑diamine scaffold bearing a 3‑methoxyphenyl group and a dimethylamino substituent demonstrated inhibition of human organic cation transporter 1 (OCT1/SLC22A1) with an IC₅₀ of 88,800 nM in HEK293 cells [1]. However, this data originates from a tramadol‑derived analog rather than the target compound itself, and no direct head‑to‑head comparison with the ortho‑ or para‑isomers is available. This evidence is therefore class‑level only and cannot support isomer‑specific selection.

OCT1 inhibition (scaffold)
Class-level
No direct data for target compound
Related scaffold IC₅₀: 88,800 nM
Cannot differentiate isomers; comparative screening recommended
BindingDB BDBM50176259; J. Med. Chem. 2020
Transporter inhibition OCT1 Drug-drug interaction

2-(3-Methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine: Prioritized Application Scenarios Derived from Differential Evidence


PROTAC Linker Attachment via Primary Amine

The meta‑isomer's classification as a Protein Degrader Building Block [1] makes it the positional isomer of choice for conjugating E3 ligase ligands (e.g., VHL or CRBN binders) to target‑protein warheads. The primary amine serves as the attachment point for amide or urea bond formation with linker‑ligand conjugates, while the meta‑methoxy group provides a defined exit vector geometry distinct from that of the ortho or para isomers.

Chiral 1,2‑Diamine Ligand Synthesis for Asymmetric Catalysis

As a racemic 1,2‑diamine with a stereogenic center alpha to the dimethylamino group, the compound can serve as a precursor for chiral diamine ligands after resolution. The meta‑substitution pattern influences the dihedral angle and metal chelation bite angle differently than the ortho or para isomers [1], which may be exploited in catalyst optimization where subtle geometric tuning is required.

Medicinal Chemistry Scaffold Requiring Meta‑Directed Functionalization

When a synthetic route demands electrophilic aromatic substitution or cross‑coupling at a position para to the methoxy group (i.e., ortho to the diamine side chain), the meta‑isomer is the only viable choice among the three positional analogs. The ortho and para isomers would direct incoming electrophiles to different ring positions, yielding regioisomeric products [1].

OCT1 Transporter Probe Development (Exploratory)

Based on class‑level OCT1 inhibition data for a related 3‑methoxyphenyl‑1,2‑diamine scaffold (IC₅₀ ≈ 88.8 μM) [1], the meta‑isomer may serve as a starting point for developing chemical probes to study organic cation transporter pharmacology. However, the absence of direct isomer‑specific potency data means that the ortho or para analogs cannot be excluded a priori, and comparative screening is recommended.

Application
Selection Property
Validation Focus
PROTAC linker conjugation
Meta-substitution linker geometry
Verify attachment efficiency and exit vector vs. ortho/para
Chiral diamine ligand synthesis
Meta-substitution influences chelation bite angle
Assess catalytic performance with resolved enantiomers
Meta-directed functionalization
Regiospecific electrophilic substitution pattern
Confirm regiochemical outcome relative to other isomers
OCT1 transporter probe (exploratory)
Class-level OCT1 inhibition from related scaffold
Comparative isomer screening for OCT1 potency
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